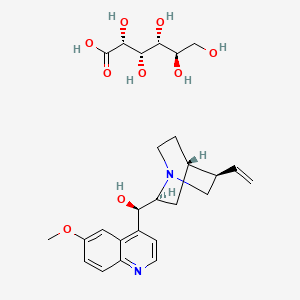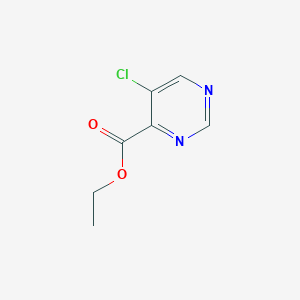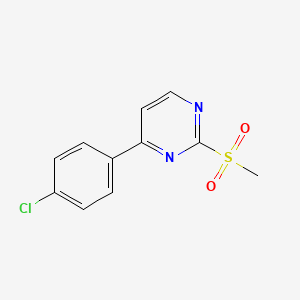![molecular formula C27H25NO B1612325 [1,1'-Biphenyl]-4-amine, 4'-methoxy-N,N-bis(4-methylphenyl)- CAS No. 129119-41-1](/img/structure/B1612325.png)
[1,1'-Biphenyl]-4-amine, 4'-methoxy-N,N-bis(4-methylphenyl)-
Overview
Description
[1,1’-Biphenyl]-4-amine, 4’-methoxy-N,N-bis(4-methylphenyl)-: is an organic compound that belongs to the class of biphenyl derivatives This compound is characterized by the presence of a biphenyl core with an amine group at the 4-position, a methoxy group at the 4’-position, and two 4-methylphenyl groups attached to the nitrogen atom
Mechanism of Action
Target of Action
Similar compounds have been studied for their antimicrobial and anticancer activities . Therefore, it’s plausible that this compound may also interact with targets related to these biological processes.
Mode of Action
Compounds with similar structures have been shown to exhibit antimicrobial and anticancer activities . These activities could be due to the compound’s interaction with key proteins or enzymes involved in these biological processes.
Biochemical Pathways
Similar compounds have been shown to influence pathways related to microbial growth and cancer cell proliferation
Result of Action
Similar compounds have been shown to exhibit antimicrobial and anticancer activities . These effects could be due to the compound’s interaction with key proteins or enzymes involved in these biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,1’-Biphenyl]-4-amine, 4’-methoxy-N,N-bis(4-methylphenyl)- can be achieved through several synthetic routes. One common method involves the following steps:
Nitration of Biphenyl: Biphenyl is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce a nitro group at the 4-position.
Reduction of Nitro Group: The nitro group is then reduced to an amine group using a reducing agent such as tin(II) chloride in hydrochloric acid.
Methoxylation: The biphenyl derivative is then subjected to methoxylation using methanol and a suitable catalyst to introduce the methoxy group at the 4’-position.
N,N-Dialkylation: Finally, the amine group is dialkylated with 4-methylphenyl groups using a suitable alkylating agent such as 4-methylbenzyl chloride in the presence of a base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
[1,1’-Biphenyl]-4-amine, 4’-methoxy-N,N-bis(4-methylphenyl)-: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert certain functional groups to their reduced forms.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where substituents on the biphenyl core can be replaced by other groups using reagents like halogens or sulfonic acids.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Reduced amine or methoxy derivatives.
Substitution: Halogenated biphenyl derivatives.
Scientific Research Applications
[1,1’-Biphenyl]-4-amine, 4’-methoxy-N,N-bis(4-methylphenyl)-: has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers.
Comparison with Similar Compounds
[1,1’-Biphenyl]-4-amine, 4’-methoxy-N,N-bis(4-methylphenyl)-: can be compared with other biphenyl derivatives such as:
- [1,1’-Biphenyl]-4-amine, 4’-methoxy-N,N-diphenyl-
- [1,1’-Biphenyl]-4-amine, 4’-methoxy-N,N-bis(4-chlorophenyl)-
- [1,1’-Biphenyl]-4-amine, 4’-methoxy-N,N-bis(4-fluorophenyl)-
These compounds share similar structural features but differ in the substituents attached to the nitrogen atom The presence of different substituents can significantly influence their chemical reactivity, biological activity, and potential applications
Conclusion
[1,1’-Biphenyl]-4-amine, 4’-methoxy-N,N-bis(4-methylphenyl)-: is a versatile compound with significant potential in various fields of research and industry. Its unique structural features and ability to undergo diverse chemical reactions make it a valuable building block for the synthesis of complex molecules. Additionally, its potential biological activities and applications in drug development highlight its importance in scientific research.
Properties
IUPAC Name |
N-[4-(4-methoxyphenyl)phenyl]-4-methyl-N-(4-methylphenyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25NO/c1-20-4-12-24(13-5-20)28(25-14-6-21(2)7-15-25)26-16-8-22(9-17-26)23-10-18-27(29-3)19-11-23/h4-19H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQZMLPQAHGJJMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C4=CC=C(C=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10620455 | |
| Record name | 4'-Methoxy-N,N-bis(4-methylphenyl)[1,1'-biphenyl]-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10620455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
129119-41-1 | |
| Record name | 4'-Methoxy-N,N-bis(4-methylphenyl)[1,1'-biphenyl]-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10620455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![5-Chloro-4,7-dimethylbenzo[B]thiophen-3(2H)-one](/img/structure/B1612255.png)







